Dimethyl (2R)-2-hydroxypentanedioate
Overview
Description
Dimethyl (2R)-2-hydroxypentanedioate is an organic compound that belongs to the class of esters It is derived from pentanedioic acid, where the hydroxyl group is attached to the second carbon in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2R)-2-hydroxypentanedioate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-hydroxypentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R)-2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-ketopentanedioic acid or 2-carboxypentanedioic acid.
Reduction: Reduction of the ester groups can produce 2-hydroxy-1,5-pentanediol.
Substitution: Substitution reactions can lead to the formation of amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2R)-2-hydroxypentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of dimethyl (2R)-2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The resulting products can participate in various metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the hydroxyl group.
Dimethyl succinate: Similar ester groups but with a different carbon chain length.
Dimethyl glutarate: Similar ester groups but with an additional methylene group in the carbon chain.
Uniqueness
Dimethyl (2R)-2-hydroxypentanedioate is unique due to the presence of the hydroxyl group in the R-configuration, which imparts specific stereochemical properties. This feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar esters.
Properties
IUPAC Name |
dimethyl (2R)-2-hydroxypentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLBMNYOOCEFM-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511861 | |
Record name | Dimethyl (2R)-2-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55094-98-9 | |
Record name | Dimethyl (2R)-2-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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